molecular formula C38H42Si2 B1315838 Triisopropyl((4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane CAS No. 176977-36-9

Triisopropyl((4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane

Cat. No. B1315838
M. Wt: 554.9 g/mol
InChI Key: VBVUINULPRUAAZ-UHFFFAOYSA-N
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Description

Triisopropyl((4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane is a chemical compound with the molecular formula C46H46Si2 . It is used in various fields of research .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of bromobenzaldehyde and triphenylphosphine in anhydrous triethylamine with ethynyltrimethylsilane, followed by a reaction with palladium (II) acetate under argon . This process is known as the Sonogashira coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C46H46Si2 . It includes multiple phenyl groups and ethynyl groups, as well as trimethylsilyl groups .

Scientific Research Applications

Chain Hydrosilylation Utilization

Triisopropyl-based compounds have been utilized in chain hydrosilylation processes. Specifically, the silyl cation acts as a chain carrier in intramolecular chain hydrosilylation of alkynylphenylsilanes. This process is essential for forming benzosiloles, where the silyl cations generated by hydride abstraction cause intramolecular electrophilic addition to the C-C triple bond. This is a crucial step in forming ethenyl cations which then abstract a hydride from the silanes to afford benzosiloles. It is noteworthy that the trimethylsilyl group is required to stabilize intermediary alkenyl carbocations through the β-silyl effect (Arii et al., 2016).

Photochemical Reactions

The compound has relevance in photochemical reactions as well. Photolysis of phenylpenta-methyldisilane derivatives, which share structural similarities, results in the formation of various silyl and silane products. This process involves nucleophilic attack of solvents like ethanol at the β-silicon atom of the disilane moiety, indicating the compound's reactivity under photochemical conditions (Park, 2007).

Hydrogen Bonding and Molecular Structure

The compound is structurally related to tripodal trisilanols, which have been synthesized to form cyclic trimers with new hydrogen bonding motifs. X-ray analyses have revealed unique silanol hydrogen bonding patterns, contributing to the understanding of substituent effects and new modes of silanol hydrogen bonding. This provides insights into the molecular structure and interactions involving silicon-based compounds (Kawakami et al., 2015).

Conformational Studies

Conformational studies of triisopropyl(aryl)silanes, which are structurally related to the compound , have been conducted. These studies involve the orientations of isopropyl groups and conformations about silicon-aromatic bonds, offering insights into the stereodynamics of such compounds in solution and in the solid state (Anderson et al., 2000).

Future Directions

This compound, like many others in its class, is likely to continue to be a subject of research in the field of organic synthesis . Its unique structure makes it interesting for the study of various types of chemical reactions .

properties

IUPAC Name

trimethyl-[2-[4-[2-[4-[2-[4-[2-tri(propan-2-yl)silylethynyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42Si2/c1-30(2)40(31(3)4,32(5)6)29-27-38-24-20-36(21-25-38)17-15-34-12-10-33(11-13-34)14-16-35-18-22-37(23-19-35)26-28-39(7,8)9/h10-13,18-25,30-32H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVUINULPRUAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#C[Si](C)(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571304
Record name Trimethyl{[4-({4-[(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethynyl]phenyl}ethynyl)phenyl]ethynyl}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triisopropyl((4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane

CAS RN

176977-36-9
Record name 1-[2-[4-[2-(Trimethylsilyl)ethynyl]phenyl]ethynyl]-4-[2-[4-[2-[tris(1-methylethyl)silyl]ethynyl]phenyl]ethynyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176977-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyl{[4-({4-[(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethynyl]phenyl}ethynyl)phenyl]ethynyl}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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